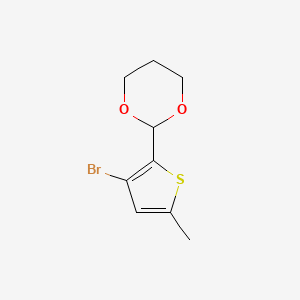![molecular formula C15H20O14 B12539289 2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) CAS No. 655233-66-2](/img/structure/B12539289.png)
2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) typically involves the reaction of propane-1,3-diol with a suitable tricarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ether linkages. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ether linkages and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 3,3’-[Propane-2,2-diylbis(sulfanediyl)]dipropionic acid
- 4,4’-[Isopropylidenediphenoxy]diphthalic anhydride
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid) is unique due to its specific arrangement of carboxylic acid groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
655233-66-2 |
|---|---|
Molecular Formula |
C15H20O14 |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
2-[3-(1,2,3-tricarboxypropan-2-yloxy)propoxy]propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C15H20O14/c16-8(17)4-14(12(24)25,5-9(18)19)28-2-1-3-29-15(13(26)27,6-10(20)21)7-11(22)23/h1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
DJGZPFHCCLNBHK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(CC(=O)O)(CC(=O)O)C(=O)O)COC(CC(=O)O)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


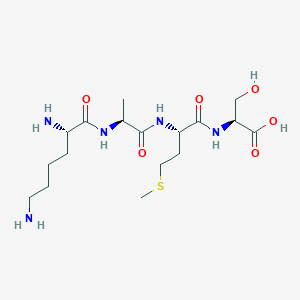
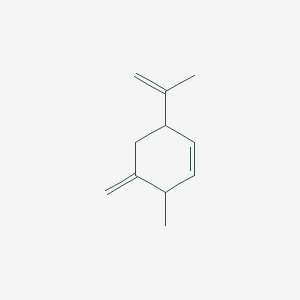
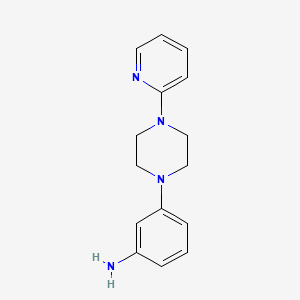
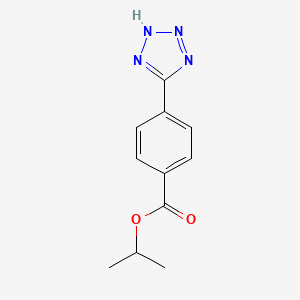
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
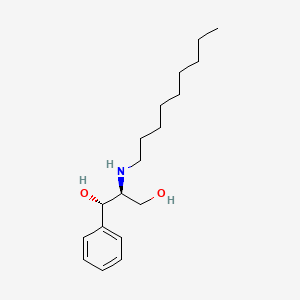
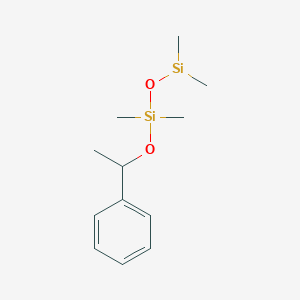
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
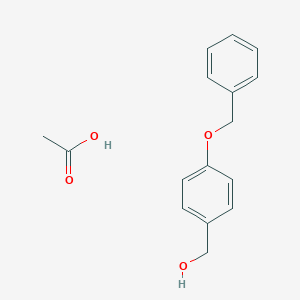
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
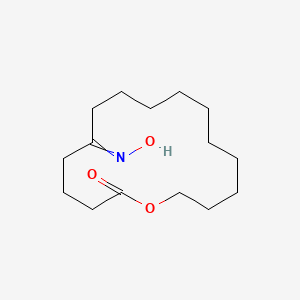
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
